molecular formula C18H14F3NO6 B15195094 N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine CAS No. 134568-36-8

N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine

Cat. No.: B15195094
CAS No.: 134568-36-8
M. Wt: 397.3 g/mol
InChI Key: NFYKADOLBDURBY-JTQLQIEISA-N
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Description

N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoroacetyl and demethylisocolchiceine groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine typically involves multiple steps, including the introduction of trifluoroacetyl and demethylisocolchiceine groups. The process often starts with the preparation of intermediate compounds, followed by specific reactions to achieve the final product. Common reagents used in these reactions include trifluoroacetic anhydride and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic anhydride, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For instance, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a crucial role in modulating the compound’s reactivity and interaction with biological systems. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine can be compared with other similar compounds, such as:

    N-Trifluoroacetyl derivatives: These compounds share the trifluoroacetyl group, contributing to similar chemical properties and reactivity.

    Demethylisocolchiceine derivatives:

Conclusion

This compound is a compound with unique chemical properties and diverse applications in scientific research

Properties

CAS No.

134568-36-8

Molecular Formula

C18H14F3NO6

Molecular Weight

397.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C18H14F3NO6/c19-18(20,21)17(28)22-10-3-1-7-5-13(25)15(26)16(27)14(7)8-2-4-11(23)12(24)6-9(8)10/h2,4-6,10,25-27H,1,3H2,(H,22,28)(H,23,24)/t10-/m0/s1

InChI Key

NFYKADOLBDURBY-JTQLQIEISA-N

Isomeric SMILES

C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3[C@H]1NC(=O)C(F)(F)F)O)O)O)O

Canonical SMILES

C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3C1NC(=O)C(F)(F)F)O)O)O)O

Origin of Product

United States

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